molecular formula C9H19N3O3 B097052 L-lysyl-L-alanine CAS No. 17043-71-9

L-lysyl-L-alanine

Cat. No.: B097052
CAS No.: 17043-71-9
M. Wt: 217.27 g/mol
InChI Key: QOOWRKBDDXQRHC-BQBZGAKWSA-N
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Description

L-lysyl-L-alanine: is a dipeptide composed of the amino acids L-lysine and L-alanine. It is formed by the peptide bond between the carboxyl group of L-lysine and the amino group of L-alanine.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-lysyl-L-alanine can be synthesized through a peptide coupling reaction. The typical synthetic route involves the activation of the carboxyl group of L-lysine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The activated L-lysine is then reacted with L-alanine to form the dipeptide bond .

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using proteases or peptidases that catalyze the formation of peptide bonds. This method is advantageous due to its specificity and mild reaction conditions, which help in achieving high yields and purity .

Comparison with Similar Compounds

Comparison: L-lysyl-L-alanine is unique due to the presence of the basic amino acid L-lysine, which imparts different chemical and biological properties compared to other dipeptides like L-alanyl-L-alanine and L-valyl-L-alanine. The presence of the ε-amino group in L-lysine allows for additional interactions and modifications, making this compound more versatile in various applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3/c1-6(9(14)15)12-8(13)7(11)4-2-3-5-10/h6-7H,2-5,10-11H2,1H3,(H,12,13)(H,14,15)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOWRKBDDXQRHC-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426662
Record name CHEBI:61872
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lysylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17043-71-9
Record name CHEBI:61872
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lysylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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